(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with 4-chloro-3-nitrobenzoyl chloride. The amine would be derived from (2S)-2-amino-3-methylbutanoic acid, which is an α-amino acid. The stereochemistry at the 2nd carbon suggests that this compound may be a product of a biosynthetic pathway or could be synthesized using chiral starting materials or chiral catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amide group, and a benzene ring substituted with a nitro group and a chlorine atom. The stereochemistry at the 2nd carbon atom is indicated as S, which means that the priority groups around this carbon atom are arranged counterclockwise when viewed from the direction that makes the lowest priority group (usually hydrogen) point away from the viewer .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The amide group can undergo hydrolysis, especially under acidic or basic conditions. The nitro group on the benzene ring can be reduced to an amino group, and the chlorine atom can be displaced by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and the amide would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces, which in turn are affected by the polarity of the molecules and the presence of hydrogen bonding .Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential uses in various fields. For example, if it has biological activity, it could be studied as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)7-3-4-8(13)9(5-7)15(19)20/h3-6,10H,1-2H3,(H,14,16)(H,17,18)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQJFFJQHAXBS-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26724356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.